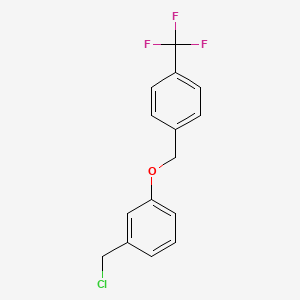
1,3-Diacetyloxyadamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-Diacetyloxyadamantane is a derivative of adamantane, a polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two acetoxy groups attached to the 1 and 3 positions of the adamantane skeleton. The adamantane core is known for its rigidity and stability, making its derivatives valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diacetyloxyadamantane can be synthesized through the acetylation of 1,3-dihydroxyadamantane. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
化学反応の分析
Types of Reactions
1,3-Diacetyloxyadamantane undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield 1,3-dihydroxyadamantane.
Substitution: The acetoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The adamantane core can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy groups.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the adamantane core.
Major Products Formed
Hydrolysis: 1,3-Dihydroxyadamantane
Substitution: Various 1,3-disubstituted adamantane derivatives
Oxidation: Oxidized adamantane derivatives with additional functional groups
科学的研究の応用
1,3-Diacetyloxyadamantane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other adamantane derivatives, which are used in the development of new materials and catalysts.
Biology: Adamantane derivatives are studied for their potential antiviral and antibacterial properties.
Medicine: Some adamantane derivatives are used in the development of drugs for treating neurological disorders and viral infections.
Industry: The unique structure of adamantane derivatives makes them valuable in the production of high-performance polymers and coatings.
作用機序
The mechanism of action of 1,3-Diacetyloxyadamantane is primarily related to its ability to undergo hydrolysis and substitution reactions. The acetoxy groups can be hydrolyzed to form hydroxyl groups, which can then participate in further chemical reactions. The adamantane core provides a stable and rigid framework that can enhance the stability and efficacy of the resulting compounds.
類似化合物との比較
Similar Compounds
1,3-Dihydroxyadamantane: The hydrolyzed form of 1,3-Diacetyloxyadamantane.
1,3-Dihalogenoadamantane: Compounds with halogen atoms instead of acetoxy groups.
1,3-Diaminoadamantane: Compounds with amino groups instead of acetoxy groups.
Uniqueness
This compound is unique due to the presence of acetoxy groups, which can be easily hydrolyzed or substituted, providing a versatile platform for the synthesis of various derivatives. The adamantane core adds to its stability and rigidity, making it a valuable compound in research and industrial applications.
特性
分子式 |
C14H20O4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
(3-acetyloxy-1-adamantyl) acetate |
InChI |
InChI=1S/C14H20O4/c1-9(15)17-13-4-11-3-12(5-13)7-14(6-11,8-13)18-10(2)16/h11-12H,3-8H2,1-2H3 |
InChIキー |
PFQLYOIUXIEHQE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8385796.png)




![2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine](/img/structure/B8385829.png)
![1-Chloro-3-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8385835.png)

![2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine](/img/structure/B8385843.png)
